1-(3,4-Dichlorophenyl)piperazine hydrochloride

Vue d'ensemble

Description

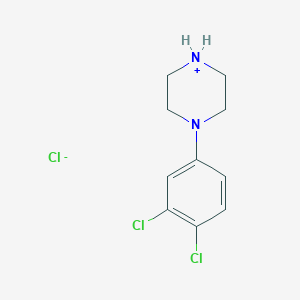

1-(3,4-Dichlorophenyl)piperazine hydrochloride is a synthetic compound with the chemical formula C₁₀H₁₃Cl₃N₂. It is an N-substituted piperazine derivative, characterized by a piperazine ring substituted with a 3,4-dichlorophenyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(3,4-Dichlorophenyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-(3,4-dichlorophenyl)piperazine with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at temperatures ranging from 90°C to 220°C, followed by purification steps to obtain a product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,4-Dichlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be replaced by other substituents under specific conditions.

Acid-Base Reactions: The hydrochloride salt can participate in acid-base reactions, acting as an acid donor by releasing a proton (H⁺) from the HCl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, various bases, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazines.

Applications De Recherche Scientifique

Chemical Overview

- Molecular Formula : C₁₀H₁₂Cl₂N₂·HCl

- Molecular Weight : Approximately 304.044 g/mol

- Structure : The compound features a piperazine ring substituted with a dichlorophenyl group, enhancing its interaction with serotonin receptors compared to other piperazine derivatives.

Pharmacological Research

- Antidepressant Activity : DCPP hydrochloride has been studied for its potential antidepressant effects through its modulation of serotonin levels. Its ability to act on serotonin receptors makes it a candidate for developing novel antidepressants.

- Antipsychotic Properties : The compound is also investigated for antipsychotic applications, particularly in the development of drugs targeting dopamine receptors alongside serotonin pathways .

Chemical Synthesis

- DCPP hydrochloride serves as a building block in the synthesis of various organic compounds. It is utilized in creating derivatives that may exhibit enhanced pharmacological properties .

Biological Studies

- As a ligand, DCPP hydrochloride is used in receptor binding studies to understand signal transduction pathways associated with serotonin and adrenergic receptors. This research aids in elucidating the biochemical pathways involved in mood regulation and cardiovascular functions.

Industrial Applications

- The compound is employed in the pharmaceutical industry as an intermediate for synthesizing specialty chemicals and other pharmaceutical agents, highlighting its versatility beyond laboratory research.

Case Study 1: Antidepressant Development

A study published in the International Journal of Pharmaceutical Sciences Review and Research detailed the synthesis and pharmacological evaluation of compounds related to DCPP hydrochloride. The results indicated significant antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for mood disorders .

Case Study 2: Receptor Interaction Studies

Research conducted on DCPP hydrochloride's interaction with serotonin receptors showed varying affinities for different receptor subtypes. This specificity could lead to differentiated therapeutic profiles, making it a valuable candidate for further drug development targeting psychiatric conditions.

Summary of Findings

| Application Area | Description |

|---|---|

| Pharmacology | Potential antidepressant and antipsychotic effects through serotonin modulation |

| Chemical Synthesis | Building block for various organic compounds |

| Biological Research | Ligand for studying receptor interactions |

| Industrial Use | Intermediate for pharmaceutical synthesis |

Mécanisme D'action

The exact mechanism of action of 1-(3,4-Dichlorophenyl)piperazine hydrochloride in biological systems is not well-documented. its structural similarity to some psychoactive piperazine derivatives suggests potential interactions with neurotransmitter receptors and other molecular targets. Further research is needed to elucidate its specific effects and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2,3-Dichlorophenyl)piperazine hydrochloride: A positional isomer with similar chemical properties but different biological activities.

1-(3-Chlorophenyl)piperazine hydrochloride: Another related compound with distinct pharmacological effects.

1-Phenylpiperazine: A simpler piperazine derivative with different applications and properties.

Uniqueness

1-(3,4-Dichlorophenyl)piperazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and potential biological activities. Its distinct structure makes it a valuable compound for various research applications.

Activité Biologique

1-(3,4-Dichlorophenyl)piperazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine core substituted with a dichlorophenyl group. This structural modification is crucial for its interaction with various biological targets.

The compound primarily acts on the serotonin transporter and the β1-adrenergic receptor . Its mechanism can be summarized as follows:

- Serotonin Release : It functions as a serotonin releaser via the serotonin transporter, increasing serotonin levels in the synaptic cleft, which can influence mood and behavior.

- β1-Adrenergic Receptor Blockade : It also acts as a β1-adrenergic receptor blocker, which can affect cardiovascular functions such as heart rate and contractility.

Biochemical Pathways

The interaction of this compound with its targets impacts serotonergic pathways in the brain, leading to potential antidepressant and anxiolytic effects. Additionally, its action on β1-adrenergic receptors may contribute to changes in cardiovascular dynamics.

Antidepressant and Anxiolytic Effects

Research indicates that compounds like this compound can exhibit antidepressant properties by modulating serotonin levels. Studies have shown that similar piperazine derivatives can alleviate symptoms of depression in animal models by enhancing serotonergic transmission .

Cardiovascular Effects

Due to its β1-adrenergic receptor blocking activity, this compound may also have implications for cardiovascular health. By reducing heart rate and myocardial contractility, it could potentially be explored for therapeutic applications in managing conditions like hypertension or anxiety-related cardiac symptoms.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound could effectively inhibit certain neurotransmitter reuptake mechanisms, suggesting its role as a potential antidepressant agent .

- Animal Models : Behavioral studies in rodents have shown that administration of this compound can lead to significant reductions in depressive-like behaviors, supporting its potential use in depression therapy .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine | Serotonin reuptake inhibitor | Moderate antidepressant effects |

| 1-(2,3-Dichlorophenyl)piperazine | β1-Adrenergic antagonist | Cardiovascular effects |

| 1-Phenylpiperazine | Non-selective receptor interactions | Varied pharmacological effects |

This table highlights how structural modifications influence the biological activity of piperazine derivatives.

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2.ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTMUMIEDXNQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76835-17-1 | |

| Record name | Piperazine, 1-(3,4-dichlorophenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76835-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.